
1,4-Dichloro-2-ethyl-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-ethyl-3-methylbenzene is an organic compound with the molecular formula C9H10Cl2. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, an ethyl group at the 2 position, and a methyl group at the 3 position. This compound is part of the larger family of chlorinated aromatic hydrocarbons, which are known for their diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-ethyl-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-ethyl-3-methylbenzene (also known as 2-ethyl-3-methyltoluene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and reaction monitoring systems can further enhance the efficiency and selectivity of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloro-2-ethyl-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove chlorine atoms or reduce other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of compounds like 1,4-dihydroxy-2-ethyl-3-methylbenzene.
Oxidation: Formation of 1,4-dichloro-2-ethyl-3-methylbenzoic acid.
Reduction: Formation of 2-ethyl-3-methylbenzene.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-ethyl-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mecanismo De Acción
The mechanism of action of 1,4-dichloro-2-ethyl-3-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its application. For example, in biological systems, it may interact with cellular proteins, altering their function and leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dichloro-2-methylbenzene: Lacks the ethyl group, making it less bulky and potentially less reactive.
1,4-Dichloro-2-ethylbenzene: Lacks the methyl group, which may affect its chemical properties and reactivity.
1,4-Dichloro-3-methylbenzene: Lacks the ethyl group, altering its steric and electronic properties.
Uniqueness
1,4-Dichloro-2-ethyl-3-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity, physical properties, and potential applications. The presence of both ethyl and methyl groups, along with the chlorine atoms, provides a distinct set of chemical characteristics that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C9H10Cl2 |
|---|---|
Peso molecular |
189.08 g/mol |
Nombre IUPAC |
1,4-dichloro-2-ethyl-3-methylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-3-7-6(2)8(10)4-5-9(7)11/h4-5H,3H2,1-2H3 |
Clave InChI |
VUWAOSJAJGBDMY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



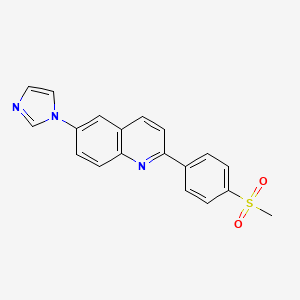

![[2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13872943.png)

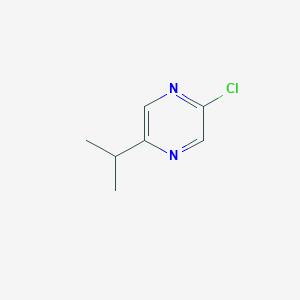
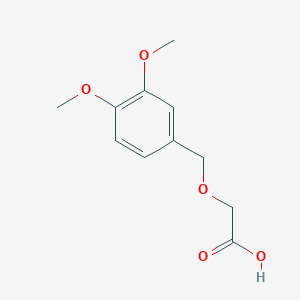

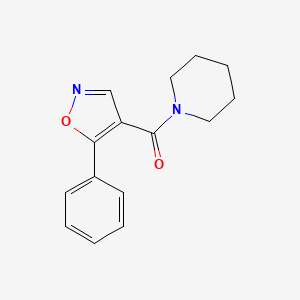
![6-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-1H-indole](/img/structure/B13872973.png)
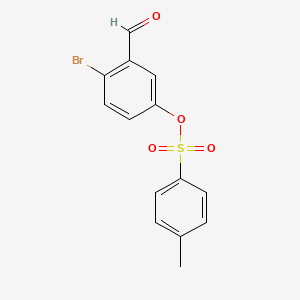

![1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13873002.png)

